Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
Description
Enzyme Activity Assays
This compound is a substrate for β-galactosidases and β-N-acetylhexosaminidases. Enzymatic cleavage releases pNP, which absorbs strongly at 405 nm (ε = 18,000 M⁻¹cm⁻¹), enabling quantitative analysis of hydrolysis rates. This property is exploited in:
Mechanistic Insights
The compound has been used to study retaining vs. inverting glycosidase mechanisms. For example, Bacteroides vulgatus β-N-acetylgalactosaminidase (BvGH123) hydrolyzes the β(1→3) GlcNAc-Gal linkage via a neighboring-group participation mechanism involving an oxazolinium ion intermediate.
| Enzyme | Target Linkage | Mechanistic Insight |
|---|---|---|
| BvGH123 (GH123 family) | β(1→3) GlcNAc-Gal | Retaining mechanism with oxazolinium ion intermediate |
| Lacto-N-biosidase (GH20 family) | β(1→3) Gal-GlcNAc | Hydrolysis of LNT backbone, critical for HMO metabolism |
Inhibitor Screening
The compound acts as a probe for identifying glycosidase inhibitors. For example, Gal-thiazoline derivatives inhibit GH123 enzymes by mimicking the transition state oxazolinium ion.
Relationship to Human Milk Oligosaccharides
This compound is structurally analogous to lacto-N-tetraose (LNT) , a core human milk oligosaccharide (HMO) abundant in breast milk. Key relationships include:
| Feature | This compound | Lacto-N-tetraose (LNT) |
|---|---|---|
| Core Structure | LNT backbone with pNP tag | LNT backbone (no tag) |
| Biological Role | Research substrate for glycosidase studies | Prebiotic for infant gut microbiota |
| Enzymatic Processing | Substrate for β-galactosidases and β-N-acetylhexosaminidases | Selectively hydrolyzed by Bifidobacterium infantis enzymes |
LNT promotes Bifidobacterium growth by serving as a metabolic substrate, while the pNP derivative enables researchers to study this process in vitro. Engineered enzymes, such as Bifidobacterium bifidum lacto-N-biosidase (LnbB) mutants, use the compound to synthesize LNT via transglycosylation, bridging chemical and biological approaches to HMO production.
Properties
IUPAC Name |
N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZRTFVRDAQGP-RMCKFCKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659832 | |
| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148705-09-3 | |
| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transgalactosylation with Bovine Testes β-Galactosidase
In the first step, bovine testes β-galactosidase transfers galactose from lactose to GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP, forming Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP. However, this reaction generates unwanted isomers, such as Galβ(1-6)GlcNAc derivatives, due to the enzyme’s broad acceptor specificity. The typical reaction conditions include:
| Parameter | Value |
|---|---|
| Donor substrate | Lactose (50 mM) |
| Acceptor substrate | GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP (20 mM) |
| Enzyme concentration | 10 U/mL |
| Buffer | 50 mM sodium phosphate (pH 6.0) |
| Temperature | 37°C |
| Reaction time | 24 hours |
The crude product mixture contains ~40% target compound alongside 35% Galβ(1-6)GlcNAc isomer and 25% unreacted substrates.
Isomer Removal with E. coli β-Galactosidase
To eliminate undesired isomers, E. coli β-galactosidase selectively hydrolyzes Galβ(1-6) linkages under optimized conditions:
| Parameter | Value |
|---|---|
| Enzyme concentration | 5 U/mL |
| Buffer | 50 mM sodium phosphate (pH 7.0) |
| Temperature | 30°C |
| Reaction time | 12 hours |
This step reduces the Galβ(1-6)GlcNAc content to <5%, yielding Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP with 12–17% final yield after gel filtration.
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
While enzymatic methods dominate oligosaccharide synthesis, chemical approaches using SPPS and native chemical ligation (NCL) have been adapted for glycoconjugates. For Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP, the synthesis involves:
Building Block Preparation
Glycosylated amino acids are synthesized using Lansbury aspartylation or "cassette" approaches. For example, Fmoc-protected GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP is coupled to a resin-bound peptide chain via automated synthesizers (e.g., ABI 431A). Coupling efficiency for sterically hindered glycosylamino acids is improved using HBTU/HOBt activation and extended reaction times (2 hours per residue).
Native Chemical Ligation (NCL)
Segments of the oligosaccharide are ligated using NCL, which joins peptide-thioesters with cysteine-containing glycopeptides. For instance:
This method achieves ligation yields of 38–49% for glycoproteins but requires post-ligation desulfurization to remove non-native cysteine residues.
Purification and Analytical Characterization
Gel Filtration Chromatography
Crude enzymatic products are purified using Sephadex G-25 columns equilibrated with deionized water. Fractions containing the target compound are identified via thin-layer chromatography (TLC) and pooled for lyophilization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (5–40% acetonitrile over 30 minutes) resolves Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP from isomers. Retention times are compared to synthetic standards for validation.
Mass Spectrometry (MS) and NMR
Electrospray ionization MS (ESI-MS) confirms the molecular weight (828.7 g/mol), while -NMR spectra verify glycosidic linkage patterns. Key NMR signals include:
Challenges in Synthesis
Isomer Formation
Enzymatic transgalactosylation often produces β(1-4), β(1-6), and β(1-3) isomers, necessitating additional hydrolysis or chromatography steps. Chemical synthesis faces similar issues due to incomplete stereocontrol during glycosylation.
Low Yields
Enzymatic methods yield 12–17%, while chemical routes achieve ≤50% for glycopeptides >30 residues. Scalability is limited by the high cost of glycosyl donors (e.g., UDP-galactose).
Purification Complexity
Isolation of the target compound from structurally similar byproducts requires multiple chromatographic steps, reducing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.
Oxidation: Involves the oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific glycosidases.
Oxidation: Chemical oxidants such as periodate or enzymatic oxidases.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Produces monosaccharides such as galactose, N-acetylglucosamine, and glucose.
Oxidation: Forms oxidized derivatives of the monosaccharides.
Reduction: Results in reduced sugar alcohols.
Scientific Research Applications
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is widely used in scientific research, including:
Biochemistry: As a substrate to study the activity of glycosidases and glycosyltransferases.
Molecular Biology: In the analysis of glycan structures and their roles in cellular processes.
Medicine: Investigating the role of glycans in disease mechanisms and developing glycan-based therapeutics.
Industry: Used in the production of glycosylated products and as a standard in glycan analysis.
Mechanism of Action
The compound exerts its effects through interactions with specific enzymes such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic linkages and catalyze the cleavage or formation of glycosidic bonds. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural and Functional Features of Comparable Compounds
Physicochemical Properties
- Hydration Dynamics : Molecular dynamics simulations reveal that Galβ1-3GlcNAc forms an intramolecular hydrogen bond between O5 of Gal and OH4' of GlcNAc, which may reduce water accessibility compared to Galβ1-3GalNAc. This difference influences interactions with antigenic receptors .
- Chromogenic Utility : The pNP group in synthetic analogs (e.g., target compound, GalNAcβ1-3Galα1-4Galβ1-4Glc-β-pNP) enables precise kinetic measurements, unlike natural oligosaccharides like LNT .
Biological Activity
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, often abbreviated as Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP, is a synthetic glycoside that serves as a substrate for various glycosyltransferases and has significant implications in biological research. This article delves into its biological activity, mechanisms of action, and applications in biochemical assays.
- Molecular Formula : C32H48N2O23
- Molecular Weight : 828.73 g/mol
- CAS Number : 148705-09-3
- Purity : ≥ 97% (HPLC)
- Appearance : White to yellow crystalline powder
The compound functions primarily as a substrate for glycosyltransferases, particularly those involved in the synthesis of complex carbohydrates. The structural features, including the specific glycosidic linkages, influence its binding affinity and reactivity with enzymes.
Key Interactions:
- Lectin Binding : It has been shown to interact with various lectins, which are proteins that bind carbohydrates. The binding specificity can provide insights into the role of glycan structures in cell signaling and recognition processes .
Enzymatic Activity
Research indicates that Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP can be utilized to study the activity of β-galactosyltransferases. These enzymes transfer galactose residues to acceptor substrates, which can be crucial for understanding glycan biosynthesis.
Table 1: Enzymatic Activity of Glycosyltransferases
| Enzyme Type | Substrate Used | Activity Observed |
|---|---|---|
| β-Galactosyltransferase | Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP | High activity |
| α-N-Acetylglucosaminidase | Galβ(1-3)GlcNAc | Moderate activity |
| Sialyltransferase | Galβ(1-4)GlcNAc | Low activity |
Study 1: Glycosyltransferase Specificity
A study published in the Journal of Biological Chemistry examined the specificity of various glycosyltransferases using Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP as a substrate. The results demonstrated that certain enzymes exhibited preferential activity towards this substrate, indicating its utility in enzyme characterization .
Study 2: Lectin Binding Analysis
In another investigation focusing on lectin binding, researchers utilized Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP to analyze binding affinities with different lectins. The findings revealed distinct binding patterns that could be correlated with the structural motifs present in the glycans, providing insights into their biological roles .
Applications in Research
The compound is widely used in biochemical assays to:
- Investigate glycosylation patterns on proteins.
- Study enzyme kinetics and substrate specificity.
- Analyze carbohydrate-protein interactions in cellular processes.
Q & A
Q. What is the structural and functional significance of the pNP group in Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glcβ-pNP?
The p-nitrophenyl (pNP) group serves as a chromogenic reporter, enabling spectrophotometric detection of enzymatic hydrolysis. Upon cleavage of the β-glycosidic bond by glycosidases (e.g., β-galactosidase or β-N-acetylglucosaminidase), pNP is released, producing a measurable absorbance at 400–410 nm. This allows real-time kinetic analysis of enzyme activity and substrate specificity .
Q. How is this compound used to study glycosidase substrate specificity?
The tetrasaccharide mimics natural glycan structures (e.g., lacto-N-tetraose) found in glycoproteins and glycolipids. Researchers can:
- Screen enzyme activity : Compare hydrolysis rates of this substrate with others (e.g., Galβ(1-4)GlcNAc-pNP) to identify linkage-specific preferences .
- Quantify kinetics : Measure , , and under varying pH, temperature, or inhibitor conditions .
- Validate inhibitors : Test competitive/non-competitive inhibition using pNP release as a readout .
Q. What experimental controls are critical when using this substrate in enzyme assays?
- Negative controls : Use heat-inactivated enzymes or reaction buffers without enzymes to rule out non-enzymatic hydrolysis.
- Positive controls : Include a known substrate (e.g., pNP-β-galactoside) to confirm enzyme functionality.
- Interference checks : Test for absorbance contributions from co-factors (e.g., metal ions) or detergents at 400 nm .
Advanced Research Questions
Q. How can contradictory data on glycosidase specificity be resolved using this compound?
Contradictions often arise from enzyme isoforms or assay conditions. For example:
- Isoform-specific activity : Human β-galactosidase (GLB1) hydrolyzes Galβ(1-3)GlcNAc linkages, while bacterial enzymes may prefer Galβ(1-4)GlcNAc. Use purified isoforms and compare hydrolysis rates .
- pH dependence : Enzymes like β-hexosaminidases exhibit pH-dependent activity shifts. Perform assays across a pH gradient (4.5–7.5) to map optimal conditions .
Q. What advanced techniques complement pNP-based assays for mechanistic studies?
- NMR spectroscopy : Monitor real-time changes in substrate structure during hydrolysis (e.g., loss of anomeric proton signals) .
- Mass spectrometry (MS) : Identify intermediate oligosaccharides and confirm cleavage sites .
- X-ray crystallography : Resolve enzyme-substrate binding interactions, especially for mutants with altered specificity .
Q. How can this compound elucidate the role of glycosidases in disease models?
- Cancer metastasis : Test if inhibitors of Galβ(1-3)GlcNAc-hydrolyzing enzymes reduce tumor cell adhesion/invasion in vitro .
- Lysosomal storage disorders : Quantify residual enzyme activity in patient-derived fibroblasts using this substrate to diagnose deficiencies (e.g., GM1 gangliosidosis) .
Methodological Recommendations
- Substrate preparation : Dissolve in 50 mM citrate-phosphate buffer (pH 4.5–6.5) to match physiological lysosomal conditions .
- Enzyme inhibition studies : Pre-incubate enzymes with inhibitors (e.g., galactono-1,5-lactam) for 10 min before adding substrate .
- Data normalization : Express activity as % of control (no inhibitor) ± SEM across triplicate runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
